

Mechanism of Action of Isoniazid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Antitubercular agent-40*

Cat. No.: *B11444225*

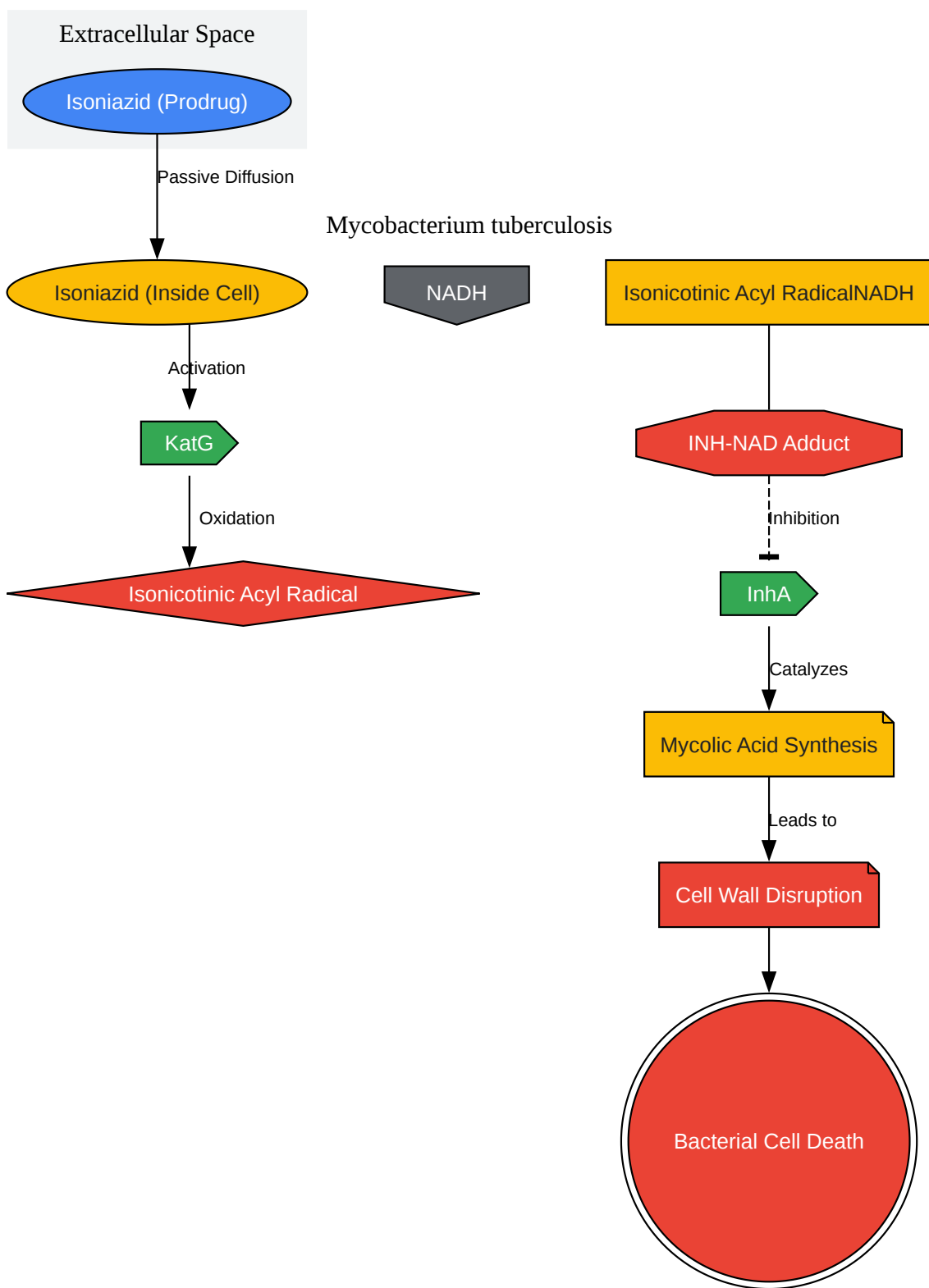
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A Note on "**Antitubercular Agent-40**": The term "**Antitubercular agent-40**" does not correspond to a recognized pharmaceutical compound in publicly available scientific literature and databases. Therefore, this guide focuses on the mechanism of action of Isoniazid (INH), a cornerstone first-line antitubercular agent, to fulfill the detailed technical requirements of the original request.

Core Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.^[1] Once activated, the resulting isonicotinic acyl radical covalently binds to the nicotinamide adenine dinucleotide (NAD) cofactor, forming an INH-NAD adduct.^{[2][3][4]} This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway.^{[2][3][4][5]} The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.^[5] The compromising of the cell wall's integrity ultimately leads to bacterial cell death.^{[6][7]}

Signaling Pathway Diagram



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Mechanism of Isoniazid activation and action.

Quantitative Data

The efficacy of Isoniazid and its active form, the INH-NAD adduct, has been quantified through various in vitro studies. The following tables summarize key quantitative data.

Table 1: InhA Inhibition by INH-NAD Adduct

Parameter	Value	Description
Overall Inhibition Constant (Ki)	0.75 ± 0.08 nM	The overall dissociation constant for the tight-binding inhibition of InhA by the INH-NAD adduct. [2] [3] [4]
Initial Binding Constant (K-1)	16 ± 11 nM	The dissociation constant for the initial, rapid formation of the enzyme-inhibitor complex (EI). [2] [3] [4]
Rate Constant (k2)	0.13 ± 0.01 min ⁻¹	The first-order rate constant for the slow conversion from the initial EI complex to the final inhibited EI* complex. [3]

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid

M. tuberculosis Strain	MIC (mg/L)	Method
H37Rv (Reference Strain)	0.06	Broth Microdilution
H37Rv (Reference Strain)	0.03	Broth Microdilution [8]
Beijing Strain	0.03	Broth Microdilution [9]
Euro-American Strain	0.03	Broth Microdilution [9]
Indo-Oceanic Strain	0.06	Broth Microdilution [9]
Susceptible Strains (Range)	0.02 - 0.06	Radiometric Broth Method [10]

Experimental Protocols

In Vitro Activation of Isoniazid by KatG

This protocol describes the in vitro generation of the active form of Isoniazid.

Materials:

- Purified *M. tuberculosis* KatG enzyme
- Isoniazid (INH)
- Hydrogen peroxide (H_2O_2)
- Phosphate buffer (pH 7.0)
- Reaction tubes
- Incubator or water bath at 37°C

Procedure:

- Prepare a reaction mixture containing phosphate buffer (10 mM, pH 7.0), Isoniazid (35 mM), and purified KatG (0.471 mg/mL).
- Initiate the activation reaction by adding hydrogen peroxide (H_2O_2) to a final concentration of 10 mM.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for the conversion of INH to its activated radical form.
- The activated INH can then be used immediately in subsequent assays, such as the InhA inhibition assay, often by introducing NADH to form the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the INH-NAD adduct on InhA.

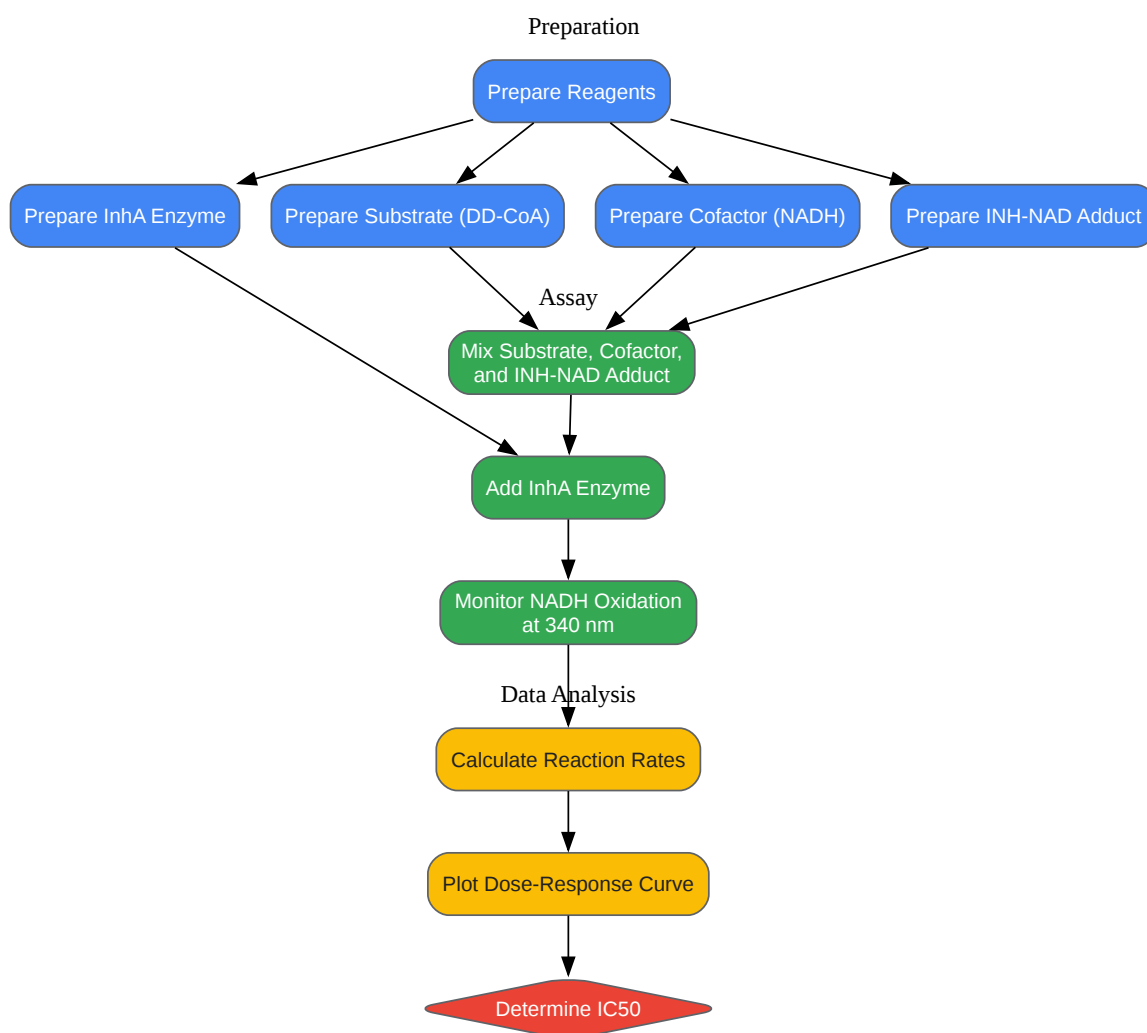
Materials:

- Purified *M. tuberculosis* InhA enzyme
- trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
- NADH
- INH-NAD adduct (prepared as in 3.1 or synthesized separately)
- PIPES buffer (30 mM, pH 6.8) containing NaCl (150 mM)
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well plates or cuvettes

Procedure:

- Prepare assay mixtures in the wells of a 96-well plate or in cuvettes. Each reaction should contain PIPES buffer, DD-CoA (e.g., 85 μ M), and NADH (e.g., 250 μ M).
- Add varying concentrations of the INH-NAD adduct to the assay mixtures to test a range of inhibitor concentrations.
- Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 0.1–1 nM) to each well/cuvette.
- Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH to NAD⁺.
- The rate of the reaction is determined from the linear phase of the progress curves.
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram



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Workflow for InhA inhibition assay.

MIC Determination by Broth Microdilution

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid against *M. tuberculosis*.

Materials:

- *M. tuberculosis* isolate (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Isoniazid stock solution
- Sterile 96-well microtiter plates
- Inoculating loop or sterile swabs
- McFarland 0.5 turbidity standard
- Spectrophotometer or nephelometer
- Incubator at 37°C

Procedure:

- Inoculum Preparation:
 - From a fresh culture of *M. tuberculosis* on solid medium, pick several colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^7$ CFU/mL.
 - Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately $1-5 \times 10^5$ CFU/mL.
- Plate Preparation:
 - Dispense 100 μ L of Middlebrook 7H9 broth into all wells of a 96-well plate.

- Add 100 μ L of the Isoniazid stock solution (at twice the highest desired concentration) to the first column of wells.
- Perform serial two-fold dilutions by transferring 100 μ L from the first column to the second, and so on, across the plate. Discard 100 μ L from the last column of dilutions.
- Inoculation and Incubation:
 - Inoculate each well (except for a sterility control well) with 100 μ L of the prepared bacterial inoculum.
 - Include a growth control well containing only broth and the inoculum, with no Isoniazid.
 - Seal the plate and incubate at 37°C for 7-14 days.
- Reading the MIC:
 - The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of *M. tuberculosis*. Growth can be assessed visually or by using a growth indicator dye like resazurin.

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